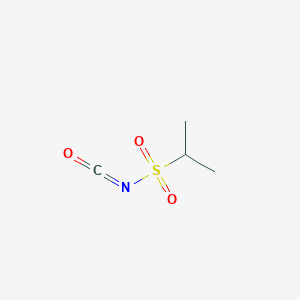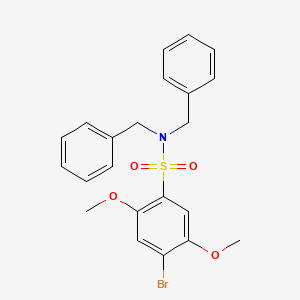
N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide: is a chemical compound with the molecular formula C21H20BrNO4S It is characterized by the presence of bromine, methoxy, and sulfonamide functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride.
Reaction with Dibenzylamine: The sulfonyl chloride is reacted with dibenzylamine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.
Hydrolysis: The major product is the corresponding sulfonic acid or amine derivative.
科学的研究の応用
Chemistry: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool to study biological pathways and mechanisms.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications.
作用機序
The mechanism of action of N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is not well-documented. based on its chemical structure, it is likely to interact with specific molecular targets in biological systems. The presence of the bromine, methoxy, and sulfonamide groups suggests potential interactions with enzymes, receptors, or other proteins. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
- N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide
- N,N-dibenzyl-4-bromo-2,5-difluorobenzamide
Comparison: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methoxy groups can influence the compound’s electronic properties, while the sulfonamide group can affect its solubility and interaction with biological targets.
特性
IUPAC Name |
N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4S/c1-27-20-14-22(21(28-2)13-19(20)23)29(25,26)24(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDRHYCIOSOPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
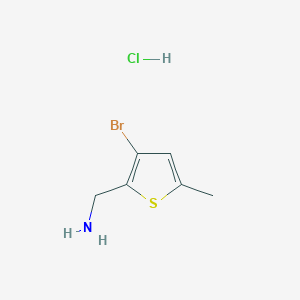
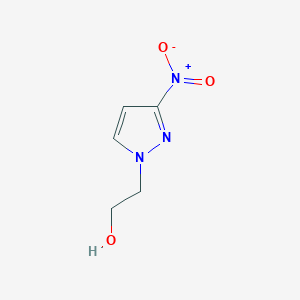
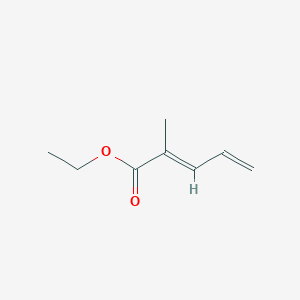
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)
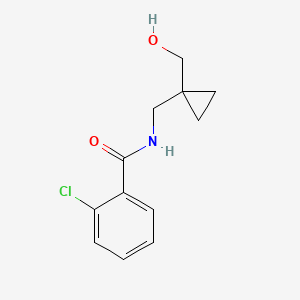
![N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2552975.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide](/img/structure/B2552977.png)
![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)
![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552988.png)
